AM6545

Vue d'ensemble

Description

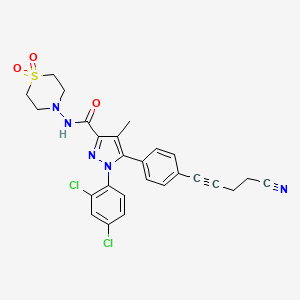

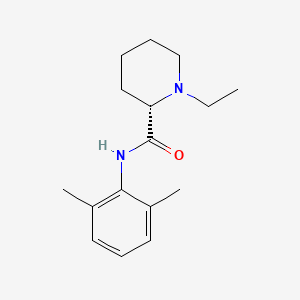

- AM6545 est un composé dont la structure chimique est :

C26H23Cl2N5O3S

{_svg_1}. - Il agit comme un antagoniste périphérique des récepteurs cannabinoïdes, avec une pénétration cérébrale limitée.

- Plus précisément, il se lie aux récepteurs CB1 et CB2, avec des valeurs de Ki de 1,7 nM et 523 nM, respectivement.

- This compound est classé comme un antagoniste neutre .

- Son principal domaine de recherche est lié à l'obésité et ses complications .

Mécanisme D'action

Target of Action

AM6545 is a high affinity and selective antagonist for the cannabinoid receptor 1 (CB1R) . It exhibits over 100-fold selectivity for CB1R over CB2 receptors . The primary target of this compound is the CB1R in peripheral tissues, including the liver .

Mode of Action

This compound acts as a peripherally selective silent antagonist for the CB1 receptor . It blocks the CB1R, leading to various metabolic improvements. For instance, it has been shown to improve glucose homeostasis, reverse hepatic steatosis, and reduce body weight in diet-induced obese mice . It also increases markers of adipose tissue beiging, mitochondrial biogenesis, and lipolysis in 3T3-L1 adipocytes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to correct the elevated CB1R and PPARγ protein expression, while increasing the key energy uncoupling protein UCP1 expression in adipose tissue . It also inhibits the decreased adiponectin and the increased TNFα levels . Dysregulated gene expression of lipogenesis, lipolysis, and adipokines in the adipose tissue were nearly recovered to normal level after this compound treatment .

Result of Action

The administration of this compound leads to a comprehensive metabolic improvement. It counteracts hypometabolic and hypothalamic obesity, and improves the accompanied dyslipidemia and insulin resistance . It also reduces body weight, intraperitoneal fat mass, and rectifies the accompanied dyslipidemia . In line with the reduction on fat mass, the size of adipocyte was reduced markedly .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, diet-induced obesity can be improved by the administration of this compound . .

Analyse Biochimique

Biochemical Properties

AM6545 interacts with the CB1R, which is involved in the regulation of appetite, lipogenesis, and insulin resistance . The compound acts as a neutral antagonist, blocking the receptor without activating it . This interaction with CB1R is the primary biochemical property of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB1R, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to improve adipokine secretion in monosodium glutamate-induced obese mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CB1R, inhibiting its activation and thus influencing various downstream effects . This includes changes in gene expression, enzyme inhibition or activation, and alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, a 3-week treatment with this compound was shown to dose-dependently decrease body weight and improve dyslipidemia in obese mice . The compound did not consistently affect food intake throughout the experiment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a high-fructose high-salt rat model of metabolic syndrome, both this compound and another CB1R antagonist, AM4113, administered in the last 4 weeks, significantly inhibited insulin resistance .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways, interacting with the CB1R . This interaction influences metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects .

Transport and Distribution

This compound is largely restricted to the periphery . It does not penetrate the brain, which helps avoid the neuropsychiatric side effects associated with central CB1R antagonists .

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the available literature. Given that it is a CB1R antagonist, it is likely to be found wherever the CB1R is located within cells. CB1Rs are primarily found in the brain but are also present in various peripheral tissues .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour AM6545 ne sont pas largement documentées dans la littérature.

- il est essentiel de noter qu'this compound est disponible dans le commerce à des fins de recherche .

Analyse Des Réactions Chimiques

- Les réactions chimiques d'AM6545 impliquent des interactions avec les récepteurs cannabinoïdes.

- Les réactifs et les conditions courantes pour sa synthèse restent propriétaires.

- Les principaux produits formés lors de sa synthèse ne sont pas explicitement rapportés.

Applications de la recherche scientifique

- This compound a des applications potentielles dans divers domaines :

Recherche sur l'obésité : En raison de son activité périphérique, il peut avoir un impact sur la régulation de l'appétit et la gestion du poids .

Études sur les récepteurs cannabinoïdes : Investigation de ses effets sur les récepteurs CB1 et CB2.

Recherche sur les maladies métaboliques : Exploration de son rôle dans les troubles métaboliques.

Neurosciences : Étude de son impact sur les voies neuronales.

Mécanisme d'action

- Le mécanisme d'this compound implique l'antagonisme des récepteurs cannabinoïdes (CB1 et CB2).

- Il affecte probablement les voies de signalisation liées à l'appétit, l'inflammation et le métabolisme.

- Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires spécifiques.

Applications De Recherche Scientifique

- AM6545 has potential applications in various fields:

Obesity Research: Due to its peripheral activity, it may impact appetite regulation and weight management .

Cannabinoid Receptor Studies: Investigating its effects on CB1 and CB2 receptors.

Metabolic Disease Research: Exploring its role in metabolic disorders.

Neuroscience: Studying its impact on neural pathways.

Comparaison Avec Des Composés Similaires

- Malheureusement, les comparaisons directes avec des composés similaires sont rares dans la littérature disponible.

- Les chercheurs peuvent explorer des antagonistes des récepteurs cannabinoïdes apparentés pour le contexte.

Propriétés

IUPAC Name |

5-[4-(4-cyanobut-1-ynyl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1,4-thiazinan-4-yl)-4-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23Cl2N5O3S/c1-18-24(26(34)31-32-13-15-37(35,36)16-14-32)30-33(23-11-10-21(27)17-22(23)28)25(18)20-8-6-19(7-9-20)5-3-2-4-12-29/h6-11,17H,2,4,13-16H2,1H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHQLFVDGLPBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCS(=O)(=O)CC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677329 | |

| Record name | AM-6545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245626-05-4 | |

| Record name | 5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245626-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-6545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1245626-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is AM6545's primary mechanism of action?

A1: this compound acts as a neutral antagonist of CB1R, primarily in peripheral tissues [, , , , , , , , , , , , , , , ]. This means it binds to CB1R and blocks the actions of agonists, such as endocannabinoids, without activating the receptor itself.

Q2: How does this compound's peripheral restriction impact its effects compared to centrally acting CB1R antagonists?

A2: this compound's limited ability to cross the blood-brain barrier reduces or eliminates central nervous system side effects associated with other CB1R antagonists, such as anxiety, depression, and nausea [, , , , , , , ].

Q3: What are the downstream effects of this compound's CB1R antagonism in the context of metabolic disorders?

A3: this compound's peripheral CB1R antagonism has demonstrated multiple beneficial effects in preclinical models of metabolic disorders, including:

- Increased energy expenditure and thermogenesis: this compound promotes brown adipose tissue (BAT) activation, leading to increased energy expenditure and potentially contributing to weight loss [, ].

- Improved glucose homeostasis: this compound improves glucose tolerance and insulin sensitivity in models of obesity and diabetes [, ].

- Reduced hepatic steatosis: this compound attenuates fat accumulation in the liver, protecting against fatty liver disease [].

- Improved lipid profile: this compound lowers circulating triglycerides and cholesterol levels, contributing to a healthier lipid profile [, , , ].

- Modulation of adipokine secretion: this compound beneficially alters the profile of adipokines, such as leptin and adiponectin, which are involved in regulating appetite and energy balance [, ].

Q4: Does this compound affect gut-brain satiation signaling?

A4: Research suggests that this compound can restore nutrient-induced release of satiation peptides like cholecystokinin (CCK) in the gut, which is suppressed in diet-induced obesity, contributing to its anorexigenic effects [, ].

Q5: How does this compound affect synaptic plasticity?

A5: Sub-chronic this compound administration enhances memory persistence and improves emotional memory in mice. This is linked to changes in hippocampal synaptic plasticity, including increased expression of BDNF and NGF neurotrophic factors, and altered expression of NMDA receptor isoforms [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C23H22Cl2N6O3S, and its molecular weight is 533.46 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research abstracts do not specify spectroscopic data, it is standard practice to characterize novel compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q8: How do structural differences between this compound and other CB1R antagonists, like rimonabant, relate to their pharmacological profiles?

A8: this compound's specific chemical structure, particularly its peripherally restricted nature, distinguishes it from centrally acting CB1R antagonists like rimonabant [, , , ]. This structural difference explains the reduced central nervous system side effects observed with this compound.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: The provided research abstracts do not elaborate on the specific ADME profile of this compound.

Q10: Does this compound show any evidence of long-lasting effects?

A10: While not directly related to this compound, one study showed that the CB1 antagonist AM6538, structurally similar to this compound, exhibited antagonist effects for up to four days following administration []. This suggests the possibility of long-lasting pharmacological effects for this class of compounds.

Q11: Has this compound been tested in preclinical models of obesity and metabolic disorders?

A11: Yes, this compound has been extensively studied in various animal models of obesity, diabetes, and metabolic syndrome. These studies consistently demonstrate its potential to reduce food intake, promote weight loss, improve glucose homeostasis, ameliorate dyslipidemia, and protect against fatty liver disease [, , , , , , , ].

Q12: Are there any published clinical trials investigating the efficacy and safety of this compound in humans?

A12: The provided research abstracts do not mention any completed or ongoing clinical trials of this compound in humans.

Q13: What is the safety profile of this compound?

A13: While the provided abstracts highlight the reduced central nervous system side effects of this compound compared to centrally acting CB1R antagonists, detailed information regarding its comprehensive safety profile, potential toxicity, and long-term effects requires further investigation [, , , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)

![Fucose, L-, [6-3H]](/img/structure/B570579.png)